molecular formula C19H13FN2OS B2406960 (E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-40-4

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No. B2406960
CAS RN: 477499-40-4
M. Wt: 336.38
InChI Key: BPSJNQIDKWGASX-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” is a complex organic compound. It contains a naphthothiazole moiety, which is a type of heterocyclic compound . Naphthothiazoles are known to have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques like NMR spectroscopy, but such data is not available for this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2-methylnaphtho[1,2-d]thiazole, a related compound, is known to have a melting point of 94-98°C .

Scientific Research Applications

Photosensitive Material Industry

The compound 2-methyl-naphtho-(1, 2-d) thiazole, which shares a similar structure with the compound , is used in the photosensitive material industry to enhance and improve color film’s light sensitivity and color sensitivity .

2. Synthesis of Spectrum Sensitization Added Dye 2-methyl-naphtho-(1, 2-d) thiazole is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . It’s possible that the compound could have similar applications.

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives. For example, a protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives .

Synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Chemical Properties Analysis

The compound can be used for the analysis of chemical properties. For example, its structure, properties, spectra, suppliers, and links can be analyzed .

Biological Interest

The compound can be of biological interest. For example, it can be part of a freely available dictionary of molecular entities focused on ‘small’ chemical compounds .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The study of naphthothiazole derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis and characterization of this specific compound, as well as studies of its biological activity .

properties

IUPAC Name

4-fluoro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c1-22-17-15-5-3-2-4-12(15)8-11-16(17)24-19(22)21-18(23)13-6-9-14(20)10-7-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSJNQIDKWGASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

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